(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002201
InChI: InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-/m1/s1
SMILES:
Molecular Formula: C15H24O7S
Molecular Weight: 348.4 g/mol

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate

CAS No.:

Cat. No.: VC18002201

Molecular Formula: C15H24O7S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate -

Specification

Molecular Formula C15H24O7S
Molecular Weight 348.4 g/mol
IUPAC Name ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-/m1/s1
Standard InChI Key KLRUSSWZRFBVFQ-JHJVBQTASA-N
Isomeric SMILES CCC1(O[C@@H]2CC(=C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC
Canonical SMILES CCC1(OC2CC(=CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, reflects its bicyclic benzodioxole core, ethyl ester groups, and a methylsulfonyloxy substituent at the 7-position . The molecular formula C₁₅H₂₄O₇S (molecular weight: 348.4 g/mol) underscores its moderate hydrophobicity and potential for hydrogen bonding via ester and sulfonate functionalities .

Table 1: Physico-Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₇S
Molecular Weight348.4 g/mol
CAS Number1642097-30-0
Stereochemistry(3aR,7R,7aR) configuration
HygroscopicityLikely hygroscopic

Stereochemical Configuration

The compound’s three contiguous stereocenters at positions 3a, 7, and 7a impose strict spatial constraints on its reactivity. X-ray crystallography of analogous benzodioxoles confirms that the (3aR,7R,7aR) configuration positions the methylsulfonyloxy group axially, optimizing its leaving-group potential in nucleophilic substitution reactions . This stereoelectronic arrangement is critical for its role as a synthetic intermediate in chiral environments .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Key signals include a triplet for the ethyl ester’s methyl group (δ 1.2–1.4 ppm), a singlet for the methylsulfonyloxy protons (δ 3.1 ppm), and multiplet resonances for the benzodioxole protons (δ 4.0–5.5 ppm) .

    • ¹³C NMR: The carbonyl carbon of the ethyl ester appears at δ 170–172 ppm, while the sulfonate sulfur deshields adjacent carbons to δ 75–85 ppm .

  • Mass Spectrometry: Electron ionization (EI-MS) fragments confirm the molecular ion at m/z 348.4, with dominant cleavage at the sulfonate ester bond (m/z 231.1) .

Synthesis and Stability

Synthetic Pathways

The compound is typically synthesized via a multi-step sequence starting from shikimic acid derivatives. Key steps include:

  • Epoxide Formation: Ring-opening of a cyclohexene oxide precursor with diethyl carbonate to install the 2,2-diethyl-1,3-dioxole moiety .

  • Sulfonylation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the methylsulfonyloxy group at the 7-position .

  • Esterification: Final ethyl ester formation via acid-catalyzed reaction with ethanol .

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield
Epoxide FormationDiethyl carbonate, BF₃·Et₂O, 0°C68–72%
SulfonylationMsCl, Et₃N, CH₂Cl₂, −20°C85–90%
EsterificationEtOH, H₂SO₄, reflux78–82%

Applications in Pharmaceutical Synthesis

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